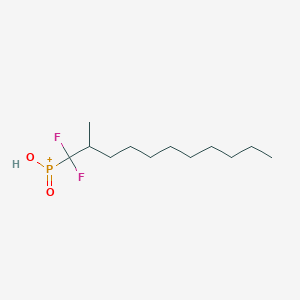![molecular formula C13H13N3O2 B14209966 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione CAS No. 828931-70-0](/img/structure/B14209966.png)
1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological and chemical properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of ethylamine with phenylglyoxal in the presence of a base, followed by cyclization with formamide . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as conductivity and fluorescence
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione
- 1-Ethyl-2-(4-methylphenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione
- 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-4,5-dione
Comparison: 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
828931-70-0 |
|---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-ethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]imidazole-5,6-dione |
InChI |
InChI=1S/C13H13N3O2/c1-2-15-10(9-6-4-3-5-7-9)8-16-12(18)11(17)14-13(15)16/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
NZHPJGJQHPWYLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(CN2C1=NC(=O)C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)




![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)





![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)

